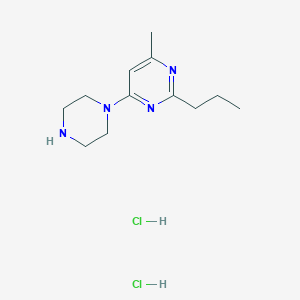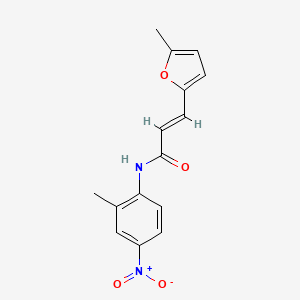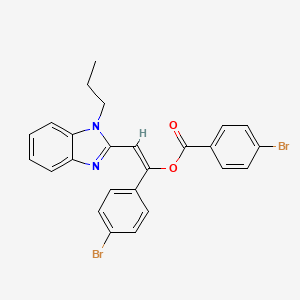![molecular formula C20H16N4O2S B5343932 N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B5343932.png)
N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide, also known as CTB or Compound 17, is a synthetic compound with potential applications in scientific research. CTB is a member of the thiadiazole family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Mechanism of Action
The mechanism of action of N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide is not fully understood, but it is thought to involve the inhibition of protein synthesis. This compound has been shown to inhibit the activity of ribosomes, the cellular machinery responsible for protein synthesis, leading to a decrease in protein production. This inhibition of protein synthesis is thought to underlie this compound's anti-cancer and anti-microbial properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell proliferation. In neurons, this compound has been shown to modulate the activity of ion channels, leading to changes in neuronal excitability and synaptic transmission. In addition, this compound has been shown to modulate the immune response, leading to changes in cytokine production and immune cell activation.
Advantages and Limitations for Lab Experiments
N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide has several advantages for use in lab experiments. It is a synthetic compound with high purity and stability, making it a reliable tool for scientific research. In addition, this compound has been shown to have a range of biological activities, making it a versatile tool for investigating cellular mechanisms. However, there are also limitations to the use of this compound in lab experiments. This compound has not been extensively studied in vivo, so its effects in whole organisms are not well understood. In addition, this compound's mechanism of action is not fully understood, making it difficult to interpret its effects on cellular processes.
Future Directions
There are several future directions for research on N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide. One area of interest is the development of this compound as a cancer therapy. Further studies are needed to investigate the efficacy of this compound in vivo and to determine the optimal dosing and administration schedule. Another area of interest is the role of this compound in modulating neuronal activity. Further studies are needed to investigate the effects of this compound on different types of neurons and to determine its potential as a treatment for neurological disorders. Finally, the immunomodulatory effects of this compound are an area of interest for the treatment of autoimmune diseases. Further studies are needed to investigate the effects of this compound on different immune cell types and to determine its potential as a treatment for autoimmune diseases.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in scientific research. Its synthesis method has been optimized to achieve high yields and purity, making it a valuable tool for investigating cellular mechanisms. This compound has been shown to have a range of biological activities, including anti-cancer, anti-microbial, and immunomodulatory properties. However, further studies are needed to fully understand its mechanism of action and to determine its potential as a therapeutic agent.
Synthesis Methods
N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide can be synthesized using a multi-step process involving the reaction of 2-(4-methoxyphenyl)acetonitrile with thiosemicarbazide, followed by cyclization and condensation reactions. The final product, this compound, is obtained as a yellow powder with a purity of over 98%. The synthesis method has been optimized to achieve high yields and purity, making this compound a valuable tool for scientific research.
Scientific Research Applications
N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide has potential applications in a range of scientific research areas, including cancer research, neuroscience, and immunology. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, this compound has been shown to modulate the activity of ion channels in neurons, suggesting a potential role in the treatment of neurological disorders. This compound has also been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
properties
IUPAC Name |
N-[5-[(E)-1-cyano-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-13-4-3-5-15(10-13)18(25)22-20-24-23-19(27-20)16(12-21)11-14-6-8-17(26-2)9-7-14/h3-11H,1-2H3,(H,22,24,25)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMRMWNEAWOCRR-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C(=CC3=CC=C(C=C3)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)/C(=C/C3=CC=C(C=C3)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,3aR*,7aR*)-3-phenyl-1-(piperidin-1-ylacetyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5343860.png)
![2-methyl-1-[(2-methylphenyl)acetyl]indoline](/img/structure/B5343874.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343876.png)
![N-{[1-(4-methyl-1-piperazinyl)cyclopentyl]methyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5343884.png)

![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B5343893.png)

![N-(sec-butyl)-4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5343915.png)

![ethyl 4-[(1-pyrrolidinylcarbonyl)amino]benzoate](/img/structure/B5343926.png)
![2-[4-(carboxymethyl)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5343934.png)


![1-[4-(dimethylamino)-2-pyridin-3-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-methyl-1-oxopentan-2-ol](/img/structure/B5343959.png)